molecular formula C13H9NO5 B13725659 3'-Hydroxy-4'-nitrobiphenyl-4-carboxylic acid

3'-Hydroxy-4'-nitrobiphenyl-4-carboxylic acid

Cat. No.: B13725659
M. Wt: 259.21 g/mol
InChI Key: FEWLQEHDQSJYAI-UHFFFAOYSA-N
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Description

3’-Hydroxy-4’-nitrobiphenyl-4-carboxylic acid is an organic compound with the molecular formula C13H9NO5. It is a derivative of biphenyl, featuring both hydroxyl and nitro functional groups, which contribute to its unique chemical properties. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Hydroxy-4’-nitrobiphenyl-4-carboxylic acid typically involves the nitration of biphenyl derivatives followed by hydroxylation. One common method involves the nitration of 4-biphenylcarboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4’ position. This is followed by a hydroxylation reaction using a suitable hydroxylating agent to introduce the hydroxyl group at the 3’ position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Hydroxy-4’-nitrobiphenyl-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 3’-amino-4’-hydroxybiphenyl-4-carboxylic acid.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

3’-Hydroxy-4’-nitrobiphenyl-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’-Hydroxy-4’-nitrobiphenyl-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4’-nitrobiphenyl: Similar structure but lacks the carboxylic acid group.

    3-Hydroxy-4-pyranones: Contains a pyranone ring instead of a biphenyl structure.

    1H-Pyrazolo[3,4-b]pyridines: Contains a pyrazole and pyridine ring system.

Uniqueness

3’-Hydroxy-4’-nitrobiphenyl-4-carboxylic acid is unique due to the presence of both hydroxyl and nitro groups on the biphenyl scaffold, along with a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

IUPAC Name

4-(3-hydroxy-4-nitrophenyl)benzoic acid

InChI

InChI=1S/C13H9NO5/c15-12-7-10(5-6-11(12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)

InChI Key

FEWLQEHDQSJYAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])O)C(=O)O

Origin of Product

United States

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